tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399981
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

CAS No.:

Cat. No.: VC17399981

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3
Standard InChI Key MGZKBGICXWJORA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CO

Introduction

Structural Characteristics and Molecular Configuration

Core Spirocyclic Architecture

The defining feature of tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is its spiro junction at the fifth position of the piperidine ring, which connects to a cyclopropane ring. This arrangement creates a rigid, three-dimensional structure that influences both its chemical reactivity and biological activity. The tert-butyl carbamate group at position 5 and the hydroxymethyl group at position 8 introduce steric bulk and polar functionality, respectively, enabling diverse intermolecular interactions .

Comparative Structural Analysis

Table 1 highlights key structural differences between tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate and related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylateNot AvailableC13H23N2O3\text{C}_{13}\text{H}_{23}\text{N}_2\text{O}_3241.33Hydroxymethyl, tert-butyl carbamate
tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate1508209-92-4C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2240.35Aminomethyl, tert-butyl carbamate
tert-Butyl 5-azaspiro[2.5]octan-8-ylcarbamate1232542-24-3C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2226.32Carbamate, unsubstituted spiro core

The hydroxymethyl group in the target compound distinguishes it from analogs with amine or unfunctionalized substituents, potentially enhancing its solubility and reactivity in polar solvents .

Synthesis and Manufacturing Considerations

Industrial-Scale Production Challenges

Industrial manufacturing of this compound faces hurdles such as low yields in cyclopropane ring formation and the need for precise stereochemical control. Continuous flow reactors and catalytic asymmetric synthesis methods may offer solutions to these challenges, though further optimization is required .

Physicochemical Properties and Spectroscopic Data

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its structural features suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The tert-butyl group likely confers stability against hydrolysis, while the hydroxymethyl moiety may participate in hydrogen bonding, influencing crystallinity .

Predicted Spectroscopic Characteristics

Although experimental NMR and IR data are scarce, computational modeling predicts the following key signals:

  • 1H^1\text{H} NMR: A singlet at δ 1.44 ppm for the tert-butyl group, multiplet resonances between δ 3.2–4.0 ppm for the piperidine and hydroxymethyl protons, and cyclopropane ring protons near δ 1.0–1.5 ppm.

  • 13C^{13}\text{C} NMR: A carbonyl carbon signal at ~155 ppm for the carbamate group and cyclopropane carbons at 15–25 ppm.

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry Building Block

The spirocyclic core of tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate serves as a privileged scaffold in drug discovery, particularly for central nervous system (CNS) targets. Its conformational rigidity mimics natural product architectures, making it valuable for designing protease inhibitors and G-protein-coupled receptor (GPCR) modulators .

Intermediate in Complex Molecule Synthesis

The hydroxymethyl group enables further derivatization through oxidation to carboxylic acids or coupling reactions, facilitating the synthesis of polycyclic compounds. For example, it could act as a precursor to spirocyclic β-lactams or peptidomimetics.

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective synthetic routes for tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate remains a priority, as chiral spiro compounds are increasingly relevant in asymmetric catalysis and chiral drug design.

Biological Activity Profiling

Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s pharmacokinetic properties and therapeutic potential, particularly in oncology and neurodegenerative diseases.

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